molecular formula C10H10N2O4 B1452303 5-Nitro-indoline-7-carboxylic acid methyl ester CAS No. 1082040-75-2

5-Nitro-indoline-7-carboxylic acid methyl ester

Cat. No.: B1452303
CAS No.: 1082040-75-2
M. Wt: 222.2 g/mol
InChI Key: FHRZSJLQVZILQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-indoline-7-carboxylic acid methyl ester is a chemical compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine. Indole derivatives are significant due to their presence in many natural products and synthetic drugs, making them valuable for therapeutic purposes .

Preparation Methods

The synthesis of 5-Nitro-indoline-7-carboxylic acid methyl ester typically involves the nitration of indoline derivatives followed by esterification. One common method includes the nitration of methyl 1-acetylindoline-2-carboxylate acid, followed by dehydrogenation with manganese dioxide in toluene, yielding the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

5-Nitro-indoline-7-carboxylic acid methyl ester undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like toluene, and specific temperature and pressure conditions to optimize the reaction yields. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted indoline derivatives.

Scientific Research Applications

5-Nitro-indoline-7-carboxylic acid methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Nitro-indoline-7-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its reactivity, allowing it to participate in various biochemical reactions. The compound can bind to multiple receptors, influencing cellular processes and exhibiting its biological effects .

Comparison with Similar Compounds

5-Nitro-indoline-7-carboxylic acid methyl ester can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and biological activities compared to other indole derivatives.

Properties

IUPAC Name

methyl 5-nitro-2,3-dihydro-1H-indole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-16-10(13)8-5-7(12(14)15)4-6-2-3-11-9(6)8/h4-5,11H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHRZSJLQVZILQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC2=C1NCC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Nitro-indoline-7-carboxylic acid methyl ester
Reactant of Route 2
Reactant of Route 2
5-Nitro-indoline-7-carboxylic acid methyl ester
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
5-Nitro-indoline-7-carboxylic acid methyl ester
Reactant of Route 4
5-Nitro-indoline-7-carboxylic acid methyl ester
Reactant of Route 5
5-Nitro-indoline-7-carboxylic acid methyl ester
Reactant of Route 6
5-Nitro-indoline-7-carboxylic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.